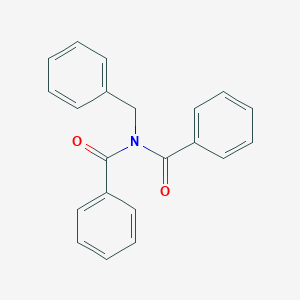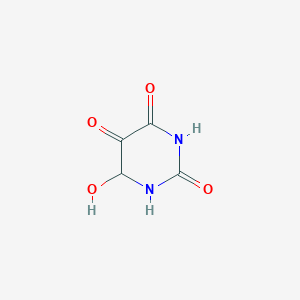![molecular formula C15H12N4OS B101880 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 288068-45-1](/img/structure/B101880.png)
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Biochemical And Physiological Effects
Studies have shown that 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell death in certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its selectivity for a specific protein kinase. This makes it a useful tool for studying the role of this kinase in various biological processes. However, one limitation is that it may not be effective in all cell lines or organisms, which can limit its applicability in certain research studies.
Future Directions
There are several future directions for research on 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide. One area of interest is its potential as a therapeutic agent for certain diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological processes. Further optimization of the synthesis method may also be necessary to improve the yield and purity of the product.
Conclusion:
In conclusion, 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with potential applications in various research studies. Its selectivity for a specific protein kinase makes it a useful tool for studying the role of this kinase in various biological processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been optimized and yields a high purity product.
Scientific Research Applications
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in various research studies. One of the main areas of research is its mechanism of action. It has been found that this compound acts as a selective inhibitor of a specific protein kinase, which makes it a useful tool for studying the role of this kinase in various biological processes.
properties
CAS RN |
288068-45-1 |
|---|---|
Product Name |
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide |
Molecular Formula |
C15H12N4OS |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H12N4OS/c1-10-3-2-4-12(9-10)13(20)17-15-19-18-14(21-15)11-5-7-16-8-6-11/h2-9H,1H3,(H,17,19,20) |
InChI Key |
YLPUUWJBJFOTLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)


![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)




